4-Cyanobiphenyl
CAS No.: 2920-38-9
Cat. No.: VC21175503
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2920-38-9 |
---|---|
Molecular Formula | C13H9N |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 4-phenylbenzonitrile |
Standard InChI | InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H |
Standard InChI Key | BPMBNLJJRKCCRT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Identification
4-Cyanobiphenyl, also known as 4-Phenylbenzonitrile, p-Cyanobiphenyl, or [1,1'-Biphenyl]-4-carbonitrile, is an organic compound with the CAS number 2920-38-9. Its molecular formula is C₁₃H₉N with a molecular weight of 179.22 g/mol . The structure consists of a biphenyl framework with a cyano group (-CN) attached to one of the phenyl rings at the para position, which significantly influences its chemical reactivity and physical properties . This configuration imparts a strong dipole moment to the molecule, which is crucial for its liquid crystal behavior and other applications .
Physical and Chemical Properties
4-Cyanobiphenyl appears as a beige crystalline powder with limited solubility in water . The presence of the cyano group attached to the biphenyl framework creates a polar molecule with distinct chemical reactivity characteristics. Table 1 summarizes the key physical and chemical properties of 4-cyanobiphenyl.
Table 1: Physical and Chemical Properties of 4-Cyanobiphenyl
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 4-cyanobiphenyl traditionally involves several steps beginning with biphenyl as the starting material. The conventional synthetic pathway includes bromination of biphenyl, formation of biphenyl acyl amine, and subsequent cyanation . In industrial settings, biphenyl is first brominated using bromine to introduce a bromine atom at the para position. The brominated biphenyl then reacts with ammonia gas to form biphenyl acyl amine, which is subsequently treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to introduce the cyano group .
Modern Synthesis Approaches
Recent advances in synthetic methodologies have led to more efficient and environmentally friendly approaches for preparing 4-cyanobiphenyl. One notable modern method involves the direct conversion of 4-phenylbenzaldehyde to 4-cyanobiphenyl using ammonium sulfate, sodium carbonate, and sulfur powder in dimethyl sulfoxide (DMSO) . This reaction is typically carried out at 120°C for approximately 10 hours in a sealed reaction vessel, yielding 4-cyanobiphenyl with a reported yield of 99% .
Another innovative approach uses visible light to initiate radical chain reactions for the synthesis of related compounds. For example, a facile method for the light-induced synthesis of 4′-(bromomethyl)-2-cyanobiphenyl has been developed, employing the H₂O₂/HBr system as the bromine source . This method represents a greener alternative to classical synthetic routes that use more hazardous solvents .
Applications and Uses
Liquid Crystal Technology
One of the most significant applications of 4-cyanobiphenyl is in the field of liquid crystal displays (LCDs). The compound's nematic liquid crystal properties make it particularly valuable in this technology . The strong dipole moment created by the cyano group contributes to the compound's ability to align in electric fields, a property essential for LCD functionality .
4-Cyanobiphenyl serves as a foundational structure for many liquid crystal molecules used in display technologies. For instance, its derivative 4'-pentyl-4-cyanobiphenyl (5CB) is a widely used nematic liquid crystal that undergoes phase transitions from crystalline to nematic state at 22.5°C and from nematic to isotropic state at 35.0°C . This temperature range makes it particularly suitable for room-temperature applications in display technologies .
Chemical Intermediates
Beyond its direct applications in liquid crystal technology, 4-cyanobiphenyl serves as an important intermediate in the synthesis of pharmaceuticals and other chemical compounds . The cyano group can undergo various transformations, such as reduction to amines or hydrolysis to carboxylic acids, making it a versatile building block in organic synthesis.
Research Applications
In research settings, 4-cyanobiphenyl and its derivatives are often used to study molecular orientation phenomena and surface interactions. For example, studies have investigated the influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of liquid crystals on chemically functionalized surfaces . Such research has revealed how the chemical composition of liquid crystals can be manipulated to achieve control over their ordering on surfaces with specific chemical functionality, which is relevant for developing liquid crystal-based sensors and diagnostic tools .
Derivatives and Related Compounds
4'-Pentyl-4-cyanobiphenyl (5CB)
The most notable derivative of 4-cyanobiphenyl is 4'-pentyl-4-cyanobiphenyl, commonly known as 5CB. Discovered by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull in 1972, 5CB was the first member of the cyanobiphenyls specifically designed for use in liquid crystal displays . With a molecular formula of C₁₈H₁₉N and a molecular weight of 249.36 g/mol, 5CB features a pentyl chain attached to one end of the biphenyl core and a cyano group at the other end .
5CB undergoes phase transitions from crystalline to nematic state at 22.5°C and from nematic to isotropic state at 35.0°C, making it particularly suitable for room-temperature applications in display technologies . The molecule is approximately 20 Å long and has become a standard material for fundamental studies of liquid crystal physics and applications .
Other Significant Derivatives
Another important derivative is 1′′,7′′-bis(4-cyanobiphenyl-4′-yl)heptane (CB7CB), which exhibits two liquid-crystalline mesophases on cooling from the isotropic phase . The high-temperature phase is nematic, while the low-temperature mesophase is a new type of uniaxial nematic phase with a nonuniform director distribution composed of twist-bend deformations .
Additionally, various 4-cyanobiphenyl derivatives have been synthesized for specific applications. For instance, 4'-cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate has been developed for specialized applications in liquid crystal technology . These derivatives demonstrate how the basic 4-cyanobiphenyl structure can be modified to tune specific properties for various applications.
Biological Activity and Toxicological Profile
Toxicological Considerations
4-Cyanobiphenyl exhibits notable toxicological effects and is classified as an irritant with several health risks upon exposure. It can cause skin irritation upon contact and may lead to serious eye damage. The compound is harmful if inhaled, potentially causing respiratory issues, and can be harmful if ingested, possibly leading to systemic toxicity.
Environmental Impact
Environmental considerations are also important when working with 4-cyanobiphenyl. The compound is classified as toxic to aquatic life with long-lasting effects (Hazard statement H411), indicating potential environmental concerns if released . Proper disposal practices are essential to minimize environmental impact.
Recent Research and Future Perspectives
Recent advances in 4-cyanobiphenyl research include the development of novel oligomeric systems based on this structure. A 2024 feature article presents a review of 4-cyanobiphenyl-based oligomeric systems, which are positioned between polymeric and low molar mass systems and exhibit distinct molecular structures and liquid-crystalline behaviors . These advancements suggest expanding applications for 4-cyanobiphenyl derivatives in emerging technologies.
Another area of active research involves controlling the anchoring of liquid crystals at interfaces. For instance, studies have demonstrated active control of the anchoring of 4'-pentyl-4-cyanobiphenyl (5CB) at an aqueous-liquid crystal interface using a redox-active ferrocenyl surfactant . This research suggests new principles for controlling the anchoring of liquid crystals at interfaces and new experimental approaches for studying surfactant adsorption at liquid-liquid interfaces .
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